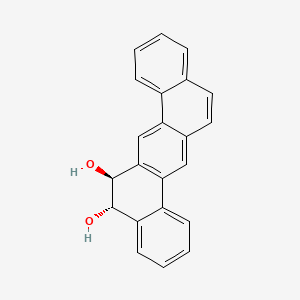
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are organic compounds containing multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved through several methods, including:
Osmium Tetroxide Catalysis: This method involves the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation.
Sharpless Asymmetric Dihydroxylation: This method uses a chiral ligand to induce asymmetry in the dihydroxylation process, resulting in the formation of the (+)-trans isomer.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. large-scale synthesis would likely involve optimization of the above methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydroxy groups to other functional groups, such as hydrogenation to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.
科学的研究の応用
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to other bioactive PAHs.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism by which (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene exerts its effects involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenic effects. It also interacts with enzymes involved in the metabolism of PAHs, such as cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage.
類似化合物との比較
Similar Compounds
Dibenz(a,h)anthracene: The parent compound, which lacks the dihydroxy groups.
Benzo(a)pyrene: Another PAH with similar structural features and biological activity.
Chrysene: A PAH with four fused aromatic rings, similar in structure but with different reactivity.
Uniqueness
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene is unique due to its specific dihydroxy substitution, which imparts distinct chemical and biological properties
特性
CAS番号 |
105453-67-6 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1 |
InChIキー |
RDJMBJBJQWPDEA-VXKWHMMOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


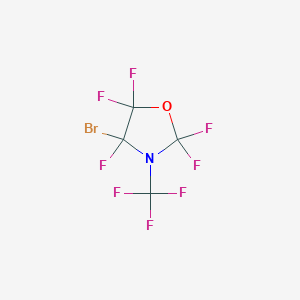
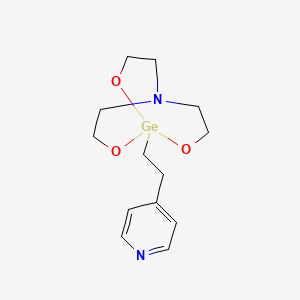
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
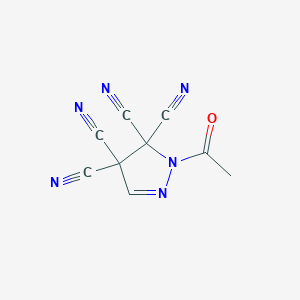
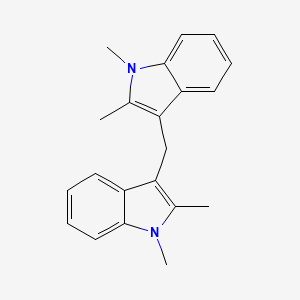
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
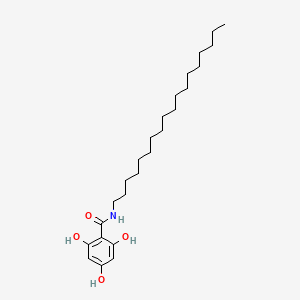
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)

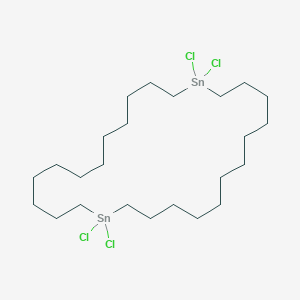
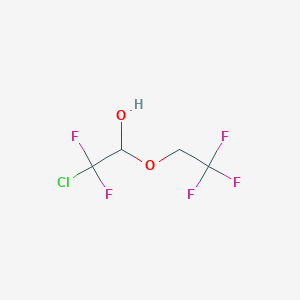
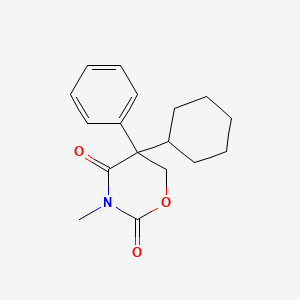
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
